molecular formula C23H20FN7O B8088272 Selective PI3Kdelta Inhibitor 1

Selective PI3Kdelta Inhibitor 1

Cat. No.: B8088272
M. Wt: 429.4 g/mol
InChI Key: YPTMZNNBDPEMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective PI3K Inhibitor 1 is a compound designed to selectively inhibit the activity of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes such as growth, proliferation, and survival. PI3Ks are divided into different classes, with Class I being the most extensively studied due to its role in cancer and other diseases . Selective PI3K Inhibitor 1 specifically targets certain isoforms of PI3Ks, making it a valuable tool in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selective PI3K Inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Selective PI3K Inhibitor 1 requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The use of automated systems and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-[3-amino-6-[1-methyl-5-(1-phenylcyclopropyl)-1,2,4-triazol-3-yl]pyrazin-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O/c1-31-22(23(9-10-23)14-5-3-2-4-6-14)29-21(30-31)17-12-27-19(25)18(28-17)13-7-8-15(20(26)32)16(24)11-13/h2-8,11-12H,9-10H2,1H3,(H2,25,27)(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTMZNNBDPEMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)N)F)N)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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